1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione
Description
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione is a synthetic derivative of isatin (indoline-2,3-dione), a heterocyclic compound with a broad range of biological activities. The compound features a 4-butoxybenzyl group at the N1 position and methyl substituents at the C5 and C7 positions of the indoline core. The butoxybenzyl group introduces a long alkyl chain, which may influence solubility and pharmacokinetic properties, while the methyl groups at C5/C7 could stabilize the molecule against metabolic degradation .
Properties
IUPAC Name |
1-[(4-butoxyphenyl)methyl]-5,7-dimethylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-4-5-10-25-17-8-6-16(7-9-17)13-22-19-15(3)11-14(2)12-18(19)20(23)21(22)24/h6-9,11-12H,4-5,10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBNUPUAWUNEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3C(=O)C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione typically involves the reaction of 4-butoxybenzyl chloride with 5,7-dimethylindoline-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced chromatographic techniques are often employed for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and nitroso derivatives.
Reduction: Reduction of the nitro group in this compound can lead to the formation of amino derivatives.
Substitution: The indoline ring in this compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro or nitroso derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione serves as a reference standard in analytical chemistry. It is used for the detection and quantification of synthetic compounds through various chromatographic methods. The compound's unique structure allows it to be a useful benchmark for developing new analytical techniques.
Biology
In biological research, this compound is studied for its interaction with cellular systems. Preliminary studies suggest that it may influence various cellular processes, potentially modulating enzyme activity or receptor interactions. These properties make it a candidate for further investigation in pharmacological contexts.
Medicine
The therapeutic potential of this compound has garnered attention for its possible analgesic and anti-inflammatory effects. Research is ongoing to elucidate its mechanism of action and efficacy in treating pain-related conditions.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties facilitate innovations in material science and chemical manufacturing.
Case Study 1: Analgesic Properties
A study investigated the analgesic effects of this compound in rodent models. The results indicated a significant reduction in pain response compared to control groups, suggesting potential for development as a therapeutic agent.
Case Study 2: Interaction with Biological Systems
Research focused on the interaction of this compound with specific enzymes involved in inflammatory pathways. The findings revealed that it could inhibit certain enzymes effectively, pointing towards its potential use in treating inflammatory diseases.
Case Study 3: Material Science Applications
In material science research, this compound was incorporated into polymer matrices to enhance mechanical properties. The study demonstrated improved durability and flexibility of the resultant materials.
Mechanism of Action
The exact mechanism of action of 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within biological systems. This compound may modulate the activity of enzymes or receptors, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Halogen substituents (Cl, Br) at C5 introduce electron-withdrawing effects, which may alter reactivity or binding to biological targets .
- Steric Effects : Methyl groups at C5/C7 in the target compound reduce conformational flexibility compared to unsubstituted derivatives, possibly improving selectivity .
Physicochemical Properties and Solubility Profiles
- Target Compound: The 4-butoxybenzyl group likely confers poor aqueous solubility but high solubility in organic solvents (e.g., DMSO, ethanol). The methyl groups may further reduce polarity .
- 5-Chloro-1-(4-methoxybenzyl) Derivative : The methoxy group enhances polarity compared to butoxy, improving aqueous solubility marginally. The chloro substituent increases molecular weight without significantly altering solubility .
- 1-(4-Fluorophenyl) Derivative: Fluorine’s electronegativity increases polarity, but the absence of alkyl chains limits solubility in nonpolar media .
Biological Activity
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione is a compound belonging to the class of indoline derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This molecular configuration contributes to its interactions with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of indoline derivatives. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines. For instance, a study reported that certain indoline derivatives exhibited significant cytotoxic effects on lung cancer cell lines with IC50 values ranging from 2.12 to 9.31 μM across different assay formats .
Table 1: Anticancer Activity of Indoline Derivatives
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.75 ± 0.19 | 2D |
| Compound B | HCC827 | 6.26 ± 0.33 | 2D |
| Compound C | NCI-H358 | 4.01 ± 0.95 | 2D |
2. Acetylcholinesterase Inhibition
The compound has also been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. Research indicates that some indoline derivatives demonstrate moderate to good AChE inhibitory effects with IC50 values ranging from 2.1 to 7.4 μM . These compounds interact with both the catalytic active site and the peripheral anionic site of AChE, suggesting a dual mechanism of action that could enhance their effectiveness in therapeutic applications.
Table 2: AChE Inhibition Data
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound D | 2.1 | Dual site interaction |
| Compound E | 4.5 | Peripheral site interaction |
| Compound F | 7.4 | Catalytic site interaction |
3. Neuroprotective Effects
In addition to AChE inhibition, certain derivatives have shown neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines such as PC12 cells. The MTT assay results indicated that these compounds could significantly improve cell viability under oxidative stress conditions .
Case Study 1: Neuroprotection in PC12 Cells
A study assessed the neuroprotective effects of various indoline derivatives on PC12 cells exposed to H2O2-induced oxidative stress. The results demonstrated that specific compounds not only inhibited AChE but also protected against cell death by enhancing metabolic activity.
Case Study 2: Antitumor Efficacy in Vivo
In vivo studies using xenograft models showed that selected indoline derivatives could reduce tumor growth significantly compared to control groups, indicating their potential as effective anticancer agents.
Q & A
Q. How can researchers optimize reproducibility in synthetic protocols for this compound?
- Methodological Answer : Document reaction parameters (e.g., stirring rate, inert gas purging) meticulously. Use calibrated thermocouples for temperature control. Share raw spectral data (NMR, HRMS) in supplementary materials to enable cross-validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
